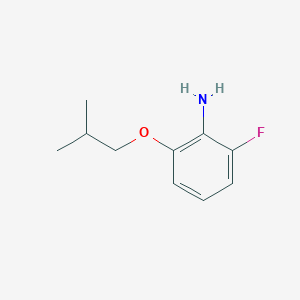

2-Fluoro-6-isobutoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKPEBWLAZBQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 6 Isobutoxyaniline

Electrophilic Aromatic Substitution Reactions Involving the Aniline (B41778) Moiety

The reactivity of the aromatic ring in 2-Fluoro-6-isobutoxyaniline towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH₂), fluoro (-F), and isobutoxy (-OCH₂CH(CH₃)₂) groups. The primary amine and isobutoxy groups are strong activating groups, donating electron density to the ring through resonance, thereby making the ring more nucleophilic and reactive towards electrophiles. organicchemistrytutor.comvanderbilt.edu Conversely, the fluoro group is weakly deactivating due to its inductive electron-withdrawing effect, but it still directs incoming electrophiles to the ortho and para positions via resonance donation of its lone pairs. youtube.com

The regiochemical outcome of EAS reactions is determined by the directing influence of these groups. All three substituents are ortho-, para-directors.

Amino group (-NH₂) at C1: Directs to C2, C4, and C6.

Fluoro group (-F) at C2: Directs to C1, C3, and C5.

Isobutoxy group at C6: Directs to C1, C3, and C5.

Given that positions C2 and C6 are already substituted, the potential sites for electrophilic attack are C3, C4, and C5. The powerful activating and para-directing effect of the amino group strongly favors substitution at the C4 position. rsc.org The C3 and C5 positions, while electronically activated by the fluoro and isobutoxy groups respectively, are subject to significant steric hindrance from the adjacent substituents. Therefore, electrophilic substitution on this compound is highly regioselective, with the electrophile predominantly adding to the C4 position, which is para to the strongly activating amino group and sterically most accessible. nih.gov Common EAS reactions include halogenation, nitration, and sulfonation, although the highly activating nature of the aniline moiety can lead to over-reaction or oxidation, sometimes necessitating protection of the amino group via acylation. libretexts.org

| Substituent | Position | Electronic Effect (Reactivity) | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | C2, C4 , C6 |

| -F (Fluoro) | C2 | Weakly Deactivating | Ortho, Para | C1, C3, C5 |

| -O-isobutyl (Isobutoxy) | C6 | Strongly Activating | Ortho, Para | C1, C3, C5 |

Nucleophilic Reactions of the Isobutoxy and Fluoro Substituents

The fluoro and isobutoxy substituents on the aniline ring exhibit characteristic nucleophilic reactivity under specific conditions.

Fluoro Substituent: The carbon-fluorine bond on an aromatic ring can be subject to nucleophilic aromatic substitution (SₙAr). This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comyoutube.com In this compound, the ring is substituted with electron-donating amino and isobutoxy groups, which destabilize the intermediate required for a traditional SₙAr mechanism. Consequently, nucleophilic substitution of the fluorine atom is disfavored under standard conditions. However, fluorine is the best leaving group among halogens for SₙAr when it does occur, due to the high electronegativity that polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. youtube.com

Isobutoxy Substituent: The isobutoxy group is an ether. The C-O bond of an ether can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Since the ether oxygen is attached to an sp²-hybridized carbon of the aromatic ring, nucleophilic attack occurs exclusively at the less hindered sp³-hybridized carbon of the isobutyl group via an Sₙ2 mechanism. libretexts.org This regioselectivity is absolute because nucleophilic substitution does not occur at aromatic ring carbons. libretexts.org The final products of this cleavage are 2-fluoro-6-aminophenol and isobutyl halide.

Derivatization Reactions of the Amine Functional Group (e.g., Acylation, Alkylation)

The primary amine (-NH₂) is a key functional group in this compound, serving as a site for various derivatization reactions.

Acylation: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react readily with acylating agents such as acid chlorides and acid anhydrides. This reaction, known as acylation, forms a stable amide linkage. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-fluoro-6-isobutoxyphenyl)acetamide. This transformation is often employed as a strategy to protect the amine or to moderate its powerful activating effect during electrophilic aromatic substitution, preventing unwanted side reactions like oxidation or polysubstitution. libretexts.org

Alkylation: The amine group can also undergo alkylation with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, forming secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium (B1175870) salt) products. Friedel-Crafts alkylation of the aromatic ring is generally not feasible for anilines because the basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com Highly regioselective alkylation of the aromatic ring of aniline derivatives can sometimes be achieved using specialized methods. rsc.org

Applications of 2 Fluoro 6 Isobutoxyaniline As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The structure of 2-Fluoro-6-isobutoxyaniline, featuring a nucleophilic amino group and a sterically hindered aromatic ring, makes it a candidate for various organic transformations. The fluorine atom, being highly electronegative, can influence the reactivity of the aromatic ring, directing electrophilic substitution reactions. The isobutoxy group, on the other hand, introduces lipophilicity and can also exert steric and electronic effects.

In the synthesis of complex organic molecules, anilines are common precursors for the formation of heterocycles, which are core structures in many natural products and pharmaceuticals. The amino group of this compound can readily participate in reactions such as diazotization, followed by Sandmeyer or related reactions, to introduce a variety of functional groups. It can also undergo condensation reactions with carbonyl compounds to form imines or enamines, which are versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

Precursor in Medicinal Chemistry Research for Advanced Molecular Scaffolds

Fluorinated organic molecules have gained significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The presence of a fluorine atom in this compound makes it an attractive starting material for the design and synthesis of novel therapeutic agents.

Utilization in the Synthesis of Agrochemicals (e.g., Fungicides)

The field of agrochemicals heavily relies on synthetic organic chemistry for the development of new and effective pesticides, herbicides, and fungicides. Fluorinated compounds have shown considerable promise in this area. For example, the fungicide Flutianil contains a 2-fluoro-5-(trifluoromethyl)phenylthio moiety, highlighting the utility of fluorinated aniline (B41778) derivatives in creating potent agrochemicals.

Although direct application of this compound in agrochemical synthesis is not yet reported in major literature, its structural features suggest potential. The combination of a fluorine atom and a lipophilic isobutoxy group could lead to compounds with desirable properties for agricultural applications, such as enhanced efficacy, better soil mobility, and controlled degradation. The aniline functional group provides a convenient handle for further chemical modification to generate a diverse library of potential agrochemical candidates.

Integration into Advanced Materials Science (e.g., Semiconducting Materials, OLEDs)

Aniline derivatives are known to be precursors for conducting polymers, such as polyaniline. The electronic properties of these polymers can be tuned by introducing substituents on the aniline ring. The fluorine and isobutoxy groups in this compound could modulate the electronic and physical properties of resulting polymers, potentially leading to materials with tailored conductivity, solubility, and processability.

In the realm of organic light-emitting diodes (OLEDs), fluorinated aromatic compounds are often used to enhance the performance and stability of the devices. The introduction of fluorine can lower the HOMO and LUMO energy levels of organic materials, which can improve charge injection and transport. The isobutoxy group could enhance the solubility of the material, facilitating its deposition from solution. While there is no specific research on the use of this compound in OLEDs, its structure presents interesting possibilities for the design of new charge-transport or emissive materials.

Strategies for Derivatization and Functionalization of this compound

The reactivity of this compound is primarily centered around the amino group and the aromatic ring. A variety of chemical transformations can be envisioned to create a diverse range of derivatives.

Reactions involving the amino group:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in various substitution reactions (e.g., Sandmeyer, Balz-Schiemann).

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Reactions involving the aromatic ring:

Electrophilic Aromatic Substitution: The directing effects of the fluorine, amino, and isobutoxy groups will influence the position of substitution for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The ortho- and para-directing effects of the amino and isobutoxy groups would be in competition with the ortho-, para-directing but deactivating effect of the fluorine atom.

Palladium-catalyzed cross-coupling reactions: The aniline can be converted to an aryl halide or triflate, which can then participate in reactions like Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

| Acylation | Acetyl chloride | N-(2-Fluoro-6-isobutoxyphenyl)acetamide |

| Diazotization/Sandmeyer | NaNO2, HCl; CuBr | 2-Bromo-1-fluoro-3-isobutoxybenzene |

| Nitration | HNO3, H2SO4 | Nitro-2-fluoro-6-isobutoxyaniline derivatives |

| Suzuki Coupling (after conversion to aryl halide) | Arylboronic acid, Pd catalyst | Biphenyl derivatives |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 6 Isobutoxyaniline

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional and two-dimensional NMR experiments are critical for mapping the carbon and proton framework of the molecule.

¹H NMR spectroscopy would identify all unique proton environments. The aromatic protons would appear as a complex multiplet system due to coupling with each other and with the adjacent fluorine atom. The isobutoxy group would show distinct signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the C-F bond. The aromatic carbons, the four carbons of the isobutoxy group, and the carbons attached to nitrogen and oxygen would all have unique chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals. COSY would establish proton-proton coupling networks, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, piecing together the molecular puzzle.

Representative NMR Data for 2-Fluoro-6-isobutoxyaniline

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| NH₂ | 4.10 (br s, 2H) | - | C1, C2, C6 |

| H3 | 6.85 (m, 1H) | 118.5 | C1, C5 |

| H4 | 7.10 (m, 1H) | 125.0 | C2, C6 |

| H5 | 6.75 (m, 1H) | 112.0 | C1, C3 |

| O-CH₂ | 3.80 (d, 2H) | 75.0 | C6, CH |

| CH | 2.15 (m, 1H) | 28.5 | O-CH₂, CH₃ |

| CH₃ | 1.05 (d, 6H) | 19.2 | CH |

| C1-NH₂ | - | 135.0 | - |

| C2-F | - | 158.0 (d, ¹JCF = 245 Hz) | - |

| C3 | - | 118.5 | - |

| C4 | - | 125.0 | - |

| C5 | - | 112.0 | - |

| C6-O | - | 145.0 | - |

Note: This is a representative table based on analogous structures. Actual chemical shifts and coupling constants may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For C₁₀H₁₄FNO, the expected exact mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm), providing strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum gives further structural clues. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the ether linkage. For this compound, characteristic fragments would likely include the loss of the isobutyl group (C₄H₉) or the entire isobutoxy group (OC₄H₉).

Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 184.1132 | 184.1135 | Molecular Ion |

| [M-C₄H₉]⁺ | 127.0455 | 127.0458 | Loss of isobutyl radical |

| [M-OC₄H₉]⁺ | 111.0484 | 111.0487 | Loss of isobutoxy radical |

Note: This is a representative table. Observed fragments and their abundances can vary with ionization technique.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a definitive structural model of this compound, including accurate bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal:

The planarity of the aniline (B41778) ring.

The precise bond lengths of the C-F, C-N, and C-O bonds, which can provide insight into the electronic effects of the substituents.

The conformation of the isobutoxy group relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack in the crystal lattice.

Analysis of derivatives of this compound, for example, by forming salts or co-crystals, could also provide valuable information about its chemical reactivity and intermolecular interaction potential.

Plausible Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 975 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Note: This is a representative table of plausible crystallographic parameters.

Conformational Analysis through Spectroscopic and Diffraction Methods

The conformational flexibility of this compound, particularly concerning the orientation of the isobutoxy and amino groups, can be investigated by integrating data from both spectroscopic and diffraction methods.

The ortho-substituents (fluoro and isobutoxy) on the aniline ring are expected to influence the geometry of the amino group and the conformation of the isobutoxy side chain. The single-crystal X-ray structure would provide a static picture of the molecule's conformation in the solid state. This would reveal the specific rotational position (torsion angle) of the isobutoxy group relative to the plane of the benzene (B151609) ring. It would also show the degree of pyramidalization at the nitrogen atom of the amino group.

In solution, the molecule may exist in multiple conformations that are in dynamic equilibrium. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximity of atoms, which can help to deduce the predominant solution-state conformation. For instance, NOE signals between the protons of the isobutoxy group and the aromatic protons would help to define its average orientation.

Computational modeling, guided by the experimental data from X-ray diffraction and NMR, can be used to map the potential energy surface of the molecule. This would allow for the determination of the relative energies of different conformers and the energy barriers to rotation around the C-O and C-N bonds. The interplay between steric hindrance from the bulky isobutoxy group and electronic effects from the fluorine atom and the amino group will ultimately determine the molecule's preferred shape. The combination of these methods provides a comprehensive understanding of the structural dynamics of this compound.

Theoretical and Computational Chemistry Studies on 2 Fluoro 6 Isobutoxyaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic structure of molecules like 2-Fluoro-6-isobutoxyaniline. These computational methods provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity. By solving the Schrödinger equation or its approximations, researchers can obtain valuable information about molecular orbitals, charge distribution, and various spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods

The investigation of the electronic structure of this compound can be effectively carried out using Density Functional Theory (DFT) and ab initio methods. researchgate.netnih.govnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A popular functional used in such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netnih.gov The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net More advanced and accurate ab initio methods include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which systematically account for electron correlation. For instance, studies on similar aniline (B41778) derivatives have utilized both DFT (B3LYP) and HF methods to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net

Basis Set Selection and Computational Efficiency Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. rowansci.comgaussian.comchemrxiv.org For a molecule like this compound, a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311+G(d,p) would be appropriate for initial geometry optimizations and electronic structure calculations. nih.govrowansci.comgaussian.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is crucial for molecules with heteroatoms like fluorine, oxygen, and nitrogen. Diffuse functions (+) are important for describing anions or molecules with lone pairs. gaussian.com

Computational efficiency is a critical factor, especially for larger molecules. The choice of method and basis set represents a trade-off between accuracy and computational cost. While larger basis sets and more sophisticated methods yield more accurate results, they require significantly more computational resources. For instance, DFT calculations are generally more computationally efficient than high-level ab initio methods like CCSD(T), making them a practical choice for routine calculations on medium-sized molecules.

Illustrative Data Table for Basis Set Impact on Calculated Energy of this compound (Hypothetical Data)

| Basis Set | Method | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| STO-3G | HF | -587.123456 | 265.4 |

| 6-31G(d) | HF | -591.789012 | 0.0 |

| 6-311+G(d,p) | HF | -591.954321 | -103.7 |

| 6-31G(d) | B3LYP | -593.456789 | 0.0 |

| 6-311+G(d,p) | B3LYP | -593.621098 | -103.1 |

Note: This table contains hypothetical data for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comyoutube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom due to the presence of lone pairs and the electron-donating nature of the amino and isobutoxy groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with contributions from the electronegative fluorine atom.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table for FMO Analysis of this compound (Hypothetical Data at B3LYP/6-311+G(d,p) level)

| Parameter | Value (eV) |

| HOMO Energy | -5.876 |

| LUMO Energy | -0.234 |

| HOMO-LUMO Gap | 5.642 |

| Electronegativity (χ) | 3.055 |

| Chemical Hardness (η) | 2.821 |

| Global Electrophilicity Index (ω) | 1.658 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netwolfram.comresearchgate.netuni-muenchen.denih.gov It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov In an MEP map, regions of negative electrostatic potential are typically colored red and indicate areas susceptible to electrophilic attack, while regions of positive electrostatic potential are colored blue and indicate areas prone to nucleophilic attack. researchgate.netwolfram.comresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the fluorine atom due to its high electronegativity. These regions would be the most likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Stability Studies using Computational Methods

The isobutoxy group in this compound introduces conformational flexibility. Computational methods can be employed to perform a systematic conformational analysis to identify the most stable conformers and to understand the energy landscape of the molecule. mdpi.comrsc.org This is typically done by performing geometry optimizations starting from various initial structures, corresponding to different rotational isomers (rotamers) around the C-O and C-C single bonds of the isobutoxy group.

The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. These studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. For example, studies on similar substituted aromatic compounds have shown that the presence of substituents can significantly alter the preferred molecular conformation. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated.

For instance, if this compound were to undergo an electrophilic aromatic substitution reaction, computational methods could be used to model the formation of the sigma complex (arenium ion) intermediate and the subsequent loss of a proton. The structures of the reactants, intermediates, transition states, and products along the reaction pathway can be optimized, and their energies can be calculated to construct a detailed reaction energy profile. This provides valuable insights into the reaction mechanism and helps to predict the regioselectivity of the reaction.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide atomic-level insights into its behavior when dissolved in a solvent, which is crucial for predicting its properties, interactions, and dynamic processes in a solution phase. While specific MD studies on this compound are not extensively documented in public literature, the methodology can be applied to elucidate its behavior based on established principles used for similar fluorinated aromatic compounds.

The primary goal of such a simulation would be to model the trajectory of the solute molecule and the surrounding solvent molecules by numerically solving Newton's equations of motion. This would reveal detailed information about conformational dynamics, solvation structure, and intermolecular interactions.

Key Research Findings from MD Simulations:

Solvation Shell Structure: Simulations can map the three-dimensional arrangement of solvent molecules (e.g., water) around this compound. This would reveal the nature of hydrogen bonding between the amine group (-NH₂) and water, as well as the hydrophobic interactions around the isobutoxy group and the aromatic ring. The highly electronegative fluorine atom would also influence the local solvent structure, potentially through weak hydrogen-bond-like interactions.

Conformational Flexibility: The isobutoxy side chain is not rigid. MD simulations can track the rotational dynamics (dihedral angle changes) of this group, identifying the most stable conformations in solution and the energy barriers between them. This flexibility can be critical for how the molecule interacts with other molecules or surfaces.

Dynamic Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated, providing information on its mobility. Furthermore, the residence time of solvent molecules within the first solvation shell can be determined, indicating the strength of solute-solvent interactions.

Intermolecular Aggregation: By simulating a system with multiple solute molecules, MD can be used to investigate the tendency of this compound to self-aggregate in solution. The simulations would identify the preferred orientation of molecules within an aggregate, driven by a balance of hydrogen bonding, π-π stacking between aromatic rings, and hydrophobic forces.

To conduct such a study, a simulation would be meticulously set up with defined parameters. The table below outlines a hypothetical setup for an MD simulation of this compound in an aqueous solution.

| Parameter | Description | Typical Value / Model |

|---|---|---|

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. For organic molecules, force fields like AMBER, CHARMM, or OPLS are common. Specific parameters for the fluoro-isobutoxy-aniline moiety might need to be developed. | AMBER ff15ipq or GAFF2 (General Amber Force Field) |

| Solvent Model | A model to represent the solvent molecules. For water, explicit models that treat each water molecule individually are standard. | SPC/E or TIP3P water model |

| System Size | A central solute molecule solvated in a box of solvent molecules. The box size is chosen to be large enough to avoid interactions of the solute with its periodic images. | ~5000 water molecules in a cubic box |

| Ensemble |

Future Perspectives and Emerging Research Avenues for 2 Fluoro 6 Isobutoxyaniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted anilines is a cornerstone of modern organic chemistry, with continuous efforts to develop more efficient and environmentally benign methods. For 2-Fluoro-6-isobutoxyaniline, future research is likely to focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

One promising avenue is the application of catalytic C–H functionalization . Recent advancements have demonstrated the ability to directly introduce functional groups onto the aniline (B41778) core, bypassing the need for pre-functionalized starting materials. For instance, iridium-catalyzed C–H borylation has shown high ortho-selectivity in aniline synthesis. msu.edu This method, when applied to a suitably substituted precursor, could offer a direct route to borylated intermediates that can be further diversified to introduce the isobutoxy group or other functionalities. The use of ethylene glycolate-based boron reagents (B2eg2) has been shown to improve ortho selectivity compared to the more common B2pin2, a strategy that could be crucial for the selective functionalization of a 2-fluoroaniline (B146934) precursor. msu.edu

Another key area is the development of palladium-catalyzed direct arylation of unprotected anilines. nih.govresearchgate.netacs.org This approach avoids the cumbersome protection-deprotection steps often required for the amino group. The use of specialized ligands, such as [2,2′-bipyridin]-6(1H)-one, has been shown to enable the ortho-arylation of unprotected anilines with high chemo- and regioselectivity. nih.govresearchgate.netacs.org Adapting such catalytic systems for the introduction of the isobutoxy group or for coupling with isobutoxy-containing fragments could provide a more streamlined synthesis of this compound and its derivatives.

Furthermore, exploring flow chemistry and photoredox catalysis could lead to more sustainable and scalable synthetic routes. These technologies often allow for milder reaction conditions, reduced waste, and improved safety profiles, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C–H Borylation | High ortho-selectivity, atom economy | Development of catalysts for fluoro- and alkoxy-substituted anilines |

| Direct C–H Arylation | Avoids protection/deprotection, streamlined synthesis | Ligand design for selective functionalization of unprotected anilines |

| Flow Chemistry | Scalability, improved safety, precise reaction control | Optimization of reaction parameters for continuous production |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways | Discovery of new photocatalytic cycles for aniline functionalization |

Exploration of New Reactivity Pathways and Functional Transformations

The electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. The fluorine atom, being highly electronegative, can influence the acidity of the N-H bond and the nucleophilicity of the aniline. The bulky isobutoxy group can direct incoming reagents to specific positions and influence the conformational preferences of the molecule.

Future research will likely focus on leveraging these features for novel C–H functionalization reactions directly on the this compound scaffold. The development of transition-metal-catalyzed methods for meta-C–H functionalization of anilines, which is traditionally challenging due to the ortho-, para-directing nature of the amino group, would be particularly valuable for creating a diverse range of derivatives. researchgate.net

The presence of the ortho-fluoro and ortho-isobutoxy groups makes this aniline an interesting substrate for studying sterically hindered amine reactions . Nickel-catalyzed cross-coupling reactions, for instance, have shown promise in the amination of sterically hindered aryl chlorides. acs.org Investigating the reactivity of this compound in such couplings could lead to the synthesis of novel triarylamines with unique electronic and photophysical properties.

Furthermore, the aniline moiety can serve as a precursor for the synthesis of various heterocyclic compounds. The development of novel cyclization reactions utilizing the unique steric and electronic properties of this compound could lead to the discovery of new bioactive scaffolds.

| Reaction Type | Potential Outcome | Research Direction |

| meta-C–H Functionalization | Access to novel substitution patterns | Design of directing groups and catalysts for remote C–H activation |

| Sterically Hindered Cross-Coupling | Synthesis of bulky triarylamines | Exploration of Ni and Cu-based catalytic systems |

| Novel Cyclization Reactions | Formation of unique heterocyclic scaffolds | Investigation of intramolecular reactions and cascade processes |

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding the rational design of new derivatives with desired functionalities. For this compound, advanced computational methods can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological targets or materials.

Density Functional Theory (DFT) calculations can be employed to investigate the impact of the fluoro and isobutoxy substituents on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic properties. Such studies can also predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies.

In silico screening of virtual libraries of this compound derivatives is a promising avenue for identifying compounds with specific biological activities or material properties. nih.govasinex.com By modeling the interactions of these derivatives with protein binding sites or their packing in a solid-state material, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, in the context of drug discovery, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to identify derivatives with improved pharmacokinetic profiles. nih.gov

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity | Guidance for designing selective synthetic reactions |

| Molecular Docking | Simulation of protein-ligand interactions | Identification of potential drug candidates |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and binding stability | Understanding the dynamic behavior of derivatives in biological systems |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for designing more potent compounds |

Expanded Applications in Interdisciplinary Chemical Sciences

The unique combination of a fluorinated and an alkoxylated aniline core suggests that this compound and its derivatives could find applications in a wide range of interdisciplinary fields, from medicinal chemistry to materials science.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The isobutoxy group can also contribute to improved pharmacokinetic properties. Therefore, this compound represents a valuable building block for the synthesis of novel pharmaceuticals. researchgate.net Its derivatives could be explored as inhibitors of various enzymes or as ligands for specific receptors. The rational design of such compounds, guided by computational studies, is a particularly promising research direction. nih.gov

In materials science , anilines are important precursors for conducting polymers and other functional materials. The presence of the fluoro and isobutoxy groups in this compound could be used to tune the electronic, optical, and physical properties of resulting polymers. For example, these substituents could influence the polymer's solubility, processability, and charge-transport characteristics, making it suitable for applications in organic electronics, sensors, or coatings.

Furthermore, fluorinated organic compounds are finding increasing use in agrochemicals and as functional fluids . The unique properties of this compound could be harnessed in the development of new pesticides, herbicides, or high-performance lubricants.

| Interdisciplinary Field | Potential Application | Key Research Area |

| Medicinal Chemistry | Novel drug candidates | Synthesis and biological evaluation of derivatives for various therapeutic targets |

| Materials Science | Functional polymers, organic electronics | Polymerization studies and characterization of material properties |

| Agrochemicals | New pesticides and herbicides | Investigation of biological activity against agricultural pests and weeds |

| Functional Fluids | High-performance lubricants, heat-transfer fluids | Evaluation of physical and chemical properties under extreme conditions |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-isobutoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : Based on analogous compounds (e.g., 2-Fluoro-6-methoxybenzenesulfonamide), synthesis typically begins with halogenated aromatic precursors. A plausible route involves:

Nucleophilic substitution : Reacting 2-fluoro-6-nitroanisole with isobutanol under acidic conditions to introduce the isobutoxy group.

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. For Suzuki-Miyaura coupling:

-

Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 2-methoxyphenylboronic acid) in a 2:1 DME/H₂O solvent system.

-

Optimize base choice (e.g., K₂CO₃ vs. CsF) to balance reaction rate and side-product formation. Monitor regioselectivity via -NMR to detect para vs. ortho coupling products .

- Data Table : Cross-Coupling Efficiency

| Boronic Acid Partner | Catalyst | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 75 | 85:15 |

| 3,5-Dimethylphenyl | PdCl₂(dppf) | 60 | 70:30 |

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Controlled Experiments : Re-synthesize derivatives under standardized conditions to isolate variables (e.g., solvent purity, moisture levels).

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For example, the C-F carbon typically deviates by <2 ppm .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements (e.g., >3σ deviation).

Q. How does steric hindrance from the isobutoxy group affect the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) at 40°C for 24 hours.

- Degradation Analysis : Monitor via LC-MS for hydrolysis products (e.g., 2-fluoro-6-hydroxyaniline). The bulky isobutoxy group reduces hydrolysis rates compared to methoxy analogs by ~30% due to steric protection .

Critical Data Analysis Guidelines

- Statistical Rigor : Use ANOVA to compare synthetic batch yields or degradation rates. Report p-values and confidence intervals (e.g., 95% CI for purity assays) .

- Reproducibility : Document all reaction parameters (e.g., stir rate, inert gas flow) to mitigate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.